molecular formula C24H33Cl2NO5 B12815619 4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)aMino)-1-hydroxyethyl)-2-(hydroxyMethyl)phenol

4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)aMino)-1-hydroxyethyl)-2-(hydroxyMethyl)phenol

Cat. No.: B12815619
M. Wt: 486.4 g/mol
InChI Key: DAFYYTQWSAWIGS-UHFFFAOYSA-N
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Description

The compound 4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (CAS: 957997-33-0) is a phenolic derivative with a molecular formula of C₂₄H₃₃Cl₂NO₅ and a molecular weight of 486.43 g/mol . Key structural features include:

  • A 2,6-dichlorobenzyl group linked via an ethoxyethoxyhexyl chain.
  • A hydroxyethylamino substituent.
  • A hydroxymethylphenol core.

Properties

IUPAC Name

4-[2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,24,27-30H,1-4,10-13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFYYTQWSAWIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxyMethyl)phenol , also known by its CAS number 1582675-85-1 , is a phenethanolamine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H37Cl2NO5C_{26}H_{37}Cl_{2}NO_{5} with a molecular weight of approximately 514.48 g/mol . The structure features multiple functional groups, including hydroxymethyl, ether, and amino groups, which contribute to its biological activity.

Structural Representation

The chemical structure can be represented as follows:

SMILES CCOC(C1=CC(C(C(C(C1=CC=C(C=C2C(=C(C=C(C=C2Cl)Cl)O)O)C(=C1)O)NCCCCCCOCCOCc3c(Cl)cccc3Cl)\text{SMILES }CCOC(C1=CC(C(C(C(C1=CC=C(C=C2C(=C(C=C(C=C2Cl)Cl)O)O)C(=C1)O)NCCCCCCOCCOCc3c(Cl)cccc3Cl)

Pharmacological Effects

Research indicates that phenethanolamine derivatives like this compound exhibit significant β2-adrenergic receptor agonist activity. This class of compounds has been studied for their potential in treating respiratory diseases due to their ability to relax bronchial smooth muscle and improve airflow.

Key Findings:

  • Bronchodilation : The compound has shown effectiveness in inducing bronchodilation in preclinical models, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Cardiovascular Effects : Some studies suggest that similar compounds may exert positive inotropic effects on cardiac muscle, potentially benefiting heart failure patients .

The mechanism by which this compound exerts its effects primarily involves selective stimulation of the β2-adrenergic receptors. This activation leads to increased intracellular cAMP levels, resulting in smooth muscle relaxation and vasodilation.

Study 1: Respiratory Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various phenethanolamine derivatives, including our compound, in a model of induced bronchoconstriction. The results demonstrated a significant reduction in airway resistance when administered at therapeutic doses .

Study 2: Cardiovascular Impact

In another investigation focusing on cardiovascular responses, researchers assessed the effects of similar compounds on cardiac contractility in isolated heart tissues. The findings indicated enhanced contractile function without significant adverse effects on heart rate or rhythm .

Summary of Biological Activities

Activity TypeEffectReference
BronchodilationSignificant reduction in airway resistance
Positive Inotropic EffectEnhanced cardiac contractility
PropertyValue
Molecular FormulaC26H37Cl2NO5
Molecular Weight514.48 g/mol
CAS Number1582675-85-1

Scientific Research Applications

Pharmaceutical Development

This compound is noted as an impurity in the synthesis of Vilanterol, a medication used for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its structural characteristics make it a subject of interest in pharmacokinetics and pharmacodynamics studies, particularly in understanding how impurities can affect drug efficacy and safety profiles .

Analytical Chemistry

The compound is utilized in analytical method development and validation processes. It serves as a reference standard for Quality Control (QC) applications, especially in the context of Abbreviated New Drug Applications (ANDA). Its role is crucial in ensuring that pharmaceutical products meet regulatory standards for purity and potency .

Case Study 1: Impurity Profile Analysis

A study focused on the impurity profile of Vilanterol highlighted the importance of monitoring related compounds like 4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)amino)-1-hydroxyethyl)-2-(hydroxyMethyl)phenol during drug formulation processes. The findings emphasized the necessity of understanding how impurities can influence drug stability and patient outcomes .

Case Study 2: Analytical Method Validation

In a recent validation study for an analytical method involving this compound, researchers demonstrated its utility as a calibration standard. The method showed high specificity and sensitivity for detecting trace amounts of the compound in complex matrices, which is crucial for ensuring the integrity of pharmaceutical formulations .

Chemical Reactions Analysis

Salt Formation

The compound forms pharmaceutically relevant salts, enhancing stability and bioavailability:

  • Triphenylacetate Salt : Reacts with triphenylacetic acid in a stoichiometric acid-base reaction, yielding the triphenylacetate salt ( , , , ).

  • Other Salts : Acetate, mandelate, and naphthoate salts are synthesized via analogous acid-base reactions .

Example Reaction :

Free Base+Triphenylacetic AcidTriphenylacetate Salt+H2O\text{Free Base} + \text{Triphenylacetic Acid} \rightarrow \text{Triphenylacetate Salt} + \text{H}_2\text{O}

Applications :

  • Improves crystallinity and solubility for dry powder inhalers .

  • Enhances stability under storage conditions (e.g., lactose blends with magnesium stearate) .

Hydroxyl Groups (Phenolic and Alcoholic)

  • Esterification : Reacts with acyl chlorides (e.g., triphenylacetyl chloride) to form esters under anhydrous conditions .

  • Oxidation : Primary alcohol (hydroxymethyl) oxidizes to a carboxylic acid using KMnO₄ or CrO₃ in acidic conditions.

  • Etherification : Hydroxymethyl group undergoes nucleophilic substitution with alkyl halides (e.g., ethyl bromide) to form ethoxymethyl derivatives, as seen in impurities .

Amino Group

  • Alkylation : Reacts with alkyl halides (e.g., bromohexyl derivatives) to form secondary amines, critical to its synthesis .

  • Schiff Base Formation : Forms imines with aldehydes/ketones under dehydrating conditions (potential intermediate in degradation pathways).

Degradation Pathways

  • Hydrolysis : Ether linkages (e.g., benzyloxyethoxy groups) may hydrolyze under acidic or alkaline conditions, forming phenolic byproducts.

  • Oxidative Degradation : Susceptible to autoxidation at the hydroxymethyl or hydroxyethyl groups, particularly in the presence of light or metal ions.

Stabilization Strategies :

  • Use of antioxidants (e.g., BHT) in formulations .

  • Storage in inert atmospheres to minimize oxidation .

Industrial-Scale Considerations

  • Batch vs. Flow Reactors : Optimized for scalability; flow reactors improve yield and reduce side reactions in coupling steps.

  • Purification : Chromatography or crystallization (e.g., using ethanol/water mixtures) ensures high purity (>99%) for pharmaceutical use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional groups with several analogs, including:

(a) 2-((4-Chlorophenyl)(pyridin-2-yl)methoxy)-N,N-dimethylethanamine (CAS: 486-16-8)
  • Key Features : Chlorophenyl, pyridinyl, and ethoxyamine groups.
  • Comparison: While lacking the dichlorobenzyl and hydroxymethylphenol moieties, it shares an ether-linked aromatic system and amine functionality. Its lower TPSA (38.3 Ų) and fewer rotatable bonds (5) suggest reduced flexibility compared to the target compound .
(b) 1-Methoxy-2-(2-methoxyethoxy)ethane (CAS: 111-96-6)
  • Key Features : Glycol ether backbone.
  • Comparison: Shares the ethoxyethoxy chain but lacks aromatic and amino groups.
(c) [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol ()
  • Key Features: Triazine ring, chlorophenoxy, and hydroxymethyl groups.
  • Comparison: The triazine core distinguishes it from the target compound, but both exhibit phenolic hydroxyl and ether linkages. Its higher TPSA (89.5 Ų) and moderate rotatable bonds (6) suggest overlapping solubility profiles .

Physicochemical Property Comparison

Compound/CAS Molecular Formula MW (g/mol) H-Bond Donors H-Bond Acceptors Rotatable Bonds TPSA (Ų)
Target (957997-33-0) C₂₄H₃₃Cl₂NO₅ 486.43 4 6 16 91.2
486-16-8 C₁₄H₁₅ClN₂O 262.74 1 3 5 38.3
111-96-6 C₅H₁₂O₃ 120.15 0 3 4 27.7
Compound C₂₂H₁₇ClN₄O₃ 428.85 2 5 6 89.5

Key Observations :

  • Its elevated TPSA (91.2 Ų) suggests superior solubility compared to 486-16-8 and 111-96-6 but similar to the compound.

Computational Similarity Assessment

(a) Tanimoto Coefficient Analysis
(b) Graph-Based Comparison

Subgraph matching (e.g., via SIMCOMP) identifies conserved substructures, such as the dichlorobenzyl-ethoxyethoxyhexyl chain, which is absent in most analogs. This method highlights the uniqueness of the target’s elongated hydrophobic domain .

Preparation Methods

Key Starting Materials

Compound Description Role in Synthesis
(5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one (Compound II) Chiral oxazolidinone intermediate Provides stereochemical control and key scaffold
2-[2-(6-bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene (Compound III) Bromo-substituted dichlorobenzyl ether derivative Alkylating agent for coupling

Stepwise Process

Step Description Conditions Notes
A Coupling of Compound II with Compound III Organic solvent (e.g., DMF or THF), base (e.g., potassium carbonate), ambient to moderate temperature One-pot or telescoped process; base facilitates nucleophilic substitution
B Conversion of coupled intermediate to vilanterol Acidic or basic hydrolysis/deprotection Removal of protecting groups, formation of hydroxyethyl and hydroxymethyl groups
C Purification Chromatography or crystallization Ensures high purity and removal of side products

This sequence can be optimized to avoid isolation of intermediates, enhancing process efficiency and scalability.

Reaction Conditions and Analytical Monitoring

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for the coupling step to facilitate nucleophilic substitution.
  • Temperature: Controlled between ambient and moderate heating (e.g., 25–60°C) to balance reaction rate and selectivity.
  • Base: Potassium carbonate or similar bases are used to deprotonate nucleophiles and promote coupling.
  • Reaction Time: Typically several hours, monitored to completion.

Analytical techniques employed include:

Summary Table of Preparation Method

Aspect Details
Starting Materials Compound II (oxazolidinone), Compound III (bromo-dichlorobenzyl ether)
Reaction Type Nucleophilic substitution (coupling), deprotection
Solvents DMF, THF, or similar polar aprotic solvents
Base Potassium carbonate or equivalent
Temperature 25–60°C
Reaction Mode One-pot or telescoped process
Purification Chromatography, crystallization
Analytical Methods HPLC, NMR, MS

Research Findings and Process Optimization

  • The one-pot or telescoped approach reduces the need for intermediate isolation, lowering production costs and time.
  • The stereochemistry is controlled by the chiral oxazolidinone intermediate, ensuring the desired enantiomeric purity.
  • Reaction parameters such as solvent, base, and temperature are critical for maximizing yield and minimizing side reactions.
  • The process is scalable and suitable for pharmaceutical manufacturing, as evidenced by patent disclosures and industrial reports.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

  • Methodology: Multi-step synthesis involving coupling reactions (e.g., amination, etherification) with protective group strategies for hydroxyl and amine functionalities. For example, use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic segments and reductive amination for the aminoethanol moiety .
  • Key Considerations: Monitor reaction intermediates via HPLC or LC-MS to ensure regioselectivity. Purification via column chromatography with gradient elution (e.g., dichloromethane/methanol) is critical to isolate the target compound .

Q. How can structural characterization be rigorously validated?

  • Methodology: Combine spectroscopic techniques:

  • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., dichlorobenzyl, hydroxymethyl groups).
  • HR-MS: High-resolution mass spectrometry for molecular ion verification.
  • X-ray crystallography (if crystallizable) to resolve stereochemistry .
    • Data Interpretation: Compare spectral data with structurally analogous compounds (e.g., 4-(2,6-dimethylphenyl)phenol) to validate assignments .

Q. What safety protocols are essential for handling this compound in vitro?

  • Guidelines: Follow GHS Category 2 standards for skin/eye irritation:

  • Use PPE (gloves, goggles) and fume hoods during synthesis.
  • Emergency measures: Rinse eyes with water for 15+ minutes; avoid direct skin contact .
    • Documentation: Maintain Material Safety Data Sheets (MSDS) for hazard communication .

Advanced Research Questions

Q. How does the dichlorobenzyl ether moiety influence receptor binding in neurological studies?

  • Experimental Design:

  • In silico docking: Model interactions with β-adrenergic or serotonin receptors using software like AutoDock.
  • In vitro assays: Measure cAMP levels in neuronal cell lines (e.g., SH-SY5Y) to assess agonism/antagonism .
    • Data Analysis: Compare results with analogs lacking the dichlorobenzyl group to isolate its pharmacological role .

Q. What environmental fate studies are applicable to assess ecological risks?

  • Methodology:

  • Biodegradation assays: Use OECD 301F (aqueous aerobic degradation) to estimate half-life.
  • Partitioning studies: Measure logP (octanol-water) and soil adsorption coefficients (Kd) .
    • Advanced Techniques: LC-MS/MS for detecting metabolites in simulated environmental matrices (e.g., water, soil) .

Q. How can contradictions in biological activity data be resolved across studies?

  • Approach:

  • Meta-analysis: Systematically compare datasets (e.g., IC50 values) from independent studies using standardized assay conditions.
  • Dose-response curves: Validate potency variations via Hill slope analysis to identify non-linear effects .
    • Case Study: Resolve discrepancies in Aβ peptide modulation (linked to Alzheimer’s pathways) by controlling for cell line specificity (e.g., HEK-293 vs. primary neurons) .

Q. What theoretical frameworks guide mechanistic studies of its antioxidant activity?

  • Conceptual Basis: Apply Density Functional Theory (DFT) to predict radical scavenging potential via H-atom transfer or electron donation mechanisms.
  • Experimental Validation: Use DPPH/ABTS assays with ESR spectroscopy to detect stable radical intermediates .

Methodological Challenges and Solutions

Q. How to address solubility limitations in pharmacokinetic studies?

  • Strategies:

  • Co-solvent systems: Use PEG-400 or cyclodextrin-based formulations.
  • Prodrug design: Introduce ester or phosphate groups at the hydroxymethyl site for enhanced aqueous solubility .

Q. What statistical models are optimal for dose-dependent toxicity analysis?

  • Design: Randomized block designs with split-plot arrangements to account for variables like exposure duration and organ-specific effects .
  • Analysis: Nonlinear mixed-effects modeling (NLME) to quantify EC50 and Hill coefficients .

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